molecular formula C7H11ClO3 B13984990 Propyl 4-chloroacetoacetate CAS No. 86728-86-1

Propyl 4-chloroacetoacetate

Cat. No.: B13984990
CAS No.: 86728-86-1
M. Wt: 178.61 g/mol
InChI Key: BVCKRHMKKUQVAA-UHFFFAOYSA-N
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Description

Propyl 4-chloroacetoacetate (CAS 5396-24-7) is a chemical ester with the molecular formula C7H11ClO3 . It serves as a versatile building block and precursor in organic synthesis and pharmaceutical research. While specific mechanistic studies on this exact propyl ester are limited, its close structural analog, Ethyl 4-chloroacetoacetate, is well-documented as a key precursor in the preparation of phosphorus ylides and finds application in regular film coating, pharmaceutical coating, and formulation . This suggests that this compound holds significant value for researchers developing new synthetic pathways and specialized polymer coatings, where the propyl chain may offer modified solubility or reactivity profiles. As a research chemical, it is typically used in controlled laboratory settings. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or personal use . Researchers should consult the relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86728-86-1

Molecular Formula

C7H11ClO3

Molecular Weight

178.61 g/mol

IUPAC Name

propyl 4-chloro-3-oxobutanoate

InChI

InChI=1S/C7H11ClO3/c1-2-3-11-7(10)4-6(9)5-8/h2-5H2,1H3

InChI Key

BVCKRHMKKUQVAA-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CC(=O)CCl

Origin of Product

United States

Synthetic Methodologies for Propyl 4 Chloroacetoacetate

Classical Synthetic Approaches

Traditional methods for synthesizing propyl 4-chloroacetoacetate have been well-established and are characterized by their directness, though they may present challenges in terms of selectivity and reaction conditions.

Esterification Reactions of 4-Chloroacetoacetic Acid Precursors

One of the fundamental methods for producing this compound involves the direct esterification of a 4-chloroacetoacetic acid derivative with propanol (B110389). This reaction is typically catalyzed by a strong acid to facilitate the formation of the ester. The general mechanism involves the protonation of the carboxylic acid group, making it more susceptible to nucleophilic attack by the hydroxyl group of propanol.

A variation of this approach utilizes 4-chloroacetoacetyl chloride, which readily reacts with an alcohol like propanol in an esterification reaction to yield the desired ester. googleapis.com This method can be part of a continuous process where diketene (B1670635) is first reacted with chlorine to produce 4-chloroacetoacetyl chloride, which is then immediately reacted with the alcohol. googleapis.com

Chlorination of Diketene Followed by Propylation

A widely employed industrial method for synthesizing 4-chloroacetoacetate esters involves the reaction of diketene with chlorine. arxada.comcore.ac.uk This initial step produces 4-chloroacetoacetyl chloride. core.ac.uk This intermediate is highly reactive and is typically not isolated but is treated in situ with an alcohol, in this case, propanol, to yield this compound. core.ac.uk This two-step, one-pot synthesis is efficient and avoids the handling of the unstable 4-chloroacetoacetyl chloride. core.ac.uk

The chlorination of diketene is an exothermic reaction and requires careful temperature control to prevent the formation of undesired byproducts. googleapis.com The reaction is often carried out in a solvent like dichloromethane (B109758). google.com The subsequent esterification with propanol proceeds readily to give the final product. google.comgoogleapis.com

Direct Chlorination of Propyl Acetoacetate (B1235776) and Positional Selectivity Considerations

Another classical approach is the direct chlorination of propyl acetoacetate. This method, however, presents a significant challenge regarding positional selectivity. The acetoacetate molecule has two potentially reactive carbon atoms that can be chlorinated: the α-position (C2) and the γ-position (C4).

The direct chlorination of acetoacetamides, which are structurally similar to acetoacetate esters, can be directed to the alpha-position under specific conditions, such as using a polar solvent and an enolization-promoting agent. google.com However, for the synthesis of this compound, chlorination at the γ-position is desired. Achieving high selectivity for the 4-chloro isomer over the 2-chloro isomer can be difficult and often results in a mixture of products, which then requires purification. google.com The boiling points of the 2-chloro and 4-chloro isomers are very close, making separation by distillation challenging and potentially leading to lower yields due to product decomposition during repeated distillations. google.com The use of a stabilizer, such as anhydrous copper sulfate (B86663), has been shown to reduce the formation of the 2-chloroacetoacetate byproduct. google.com

Advanced and Green Synthesis Strategies

In response to the growing demand for more sustainable and efficient chemical manufacturing, advanced and green synthesis strategies for this compound have been developed. These methods focus on the use of catalysts and innovative reactor technologies to improve yield, selectivity, and environmental footprint.

Catalytic Approaches to Esterification and Chlorination

Modern synthetic methods are increasingly employing catalysts to enhance the efficiency and selectivity of both the esterification and chlorination steps. For instance, water-tolerant Lewis acids like lanthanum dodecyl sulfate have been used to catalyze the esterification of chloroacetic acid with isopropanol, a reaction analogous to the synthesis of this compound. Such catalysts can offer advantages in terms of ease of handling and potential for recycling.

In the context of chlorination, the choice of catalyst and reaction conditions is crucial for directing the reaction towards the desired 4-chloro product. While not explicitly detailed for this compound in the provided context, research into catalytic chlorination aims to achieve high regioselectivity, minimizing the formation of the 2-chloro isomer and simplifying downstream processing. google.com Green chemistry principles are also being applied, for example, through the use of environmentally benign solvents like water in related reactions. sid.irchemistryresearches.irmdpi.com

Continuous Flow Reaction Systems for Industrial Production

For large-scale industrial production, continuous flow reaction systems offer significant advantages over traditional batch processes. googleapis.com The synthesis of 4-chloroacetoacetate esters from diketene and chlorine is well-suited for this technology. google.com

In a typical continuous flow setup, diketene and chlorine are fed into a thin film reactor where they react to form 4-chloroacetoacetyl chloride. googleapis.comgoogle.com This highly exothermic reaction can be precisely controlled in a thin film reactor, which provides excellent heat transfer and minimizes the risk of localized temperature deviations that can lead to side product formation. googleapis.com The resulting intermediate is then continuously mixed with propanol in a subsequent reactor for the esterification step. googleapis.com

This method allows for high throughput, improved safety due to the small reaction volumes at any given time, and higher yields, often exceeding 90-95%. google.comgoogle.com The ability to operate at higher concentrations of diketene also reduces the amount of solvent required, making the process more efficient and environmentally friendly. google.comgoogle.com

Reaction ParameterClassical Batch ProcessContinuous Flow Process
Heat Transfer Often poor, leading to hotspotsExcellent, allowing precise temperature control googleapis.com
Safety Higher risk with large volumes of reactantsImproved due to small reaction volumes googleapis.com
Yield Can be lower due to side reactions and decomposition google.comTypically higher, often >90-95% google.comgoogle.com
Scalability Can be challengingMore easily scaled up for industrial production google.com
Solvent Usage Often requires larger volumesReduced solvent usage due to higher reactant concentrations google.comgoogle.com

Optimization of Reaction Conditions and Catalytic Systems for the Synthesis of this compound

The industrial production of alkyl 4-chloroacetoacetates, including the propyl ester, typically follows a two-step sequence. The first step involves the chlorination of diketene to produce 4-chloroacetoacetyl chloride. This intermediate is then reacted with an alcohol, in this case, propanol, to yield the desired this compound. researchgate.netgoogle.comnih.gov An alternative, though less common, approach is the direct esterification of 4-chloroacetoacetic acid with propanol, often facilitated by an acid catalyst. google.com

The optimization of reaction conditions is critical for maximizing the yield and minimizing the formation of byproducts. Key parameters that are typically controlled include temperature, reactant molar ratios, and the choice of solvent. For the initial chlorination of diketene, the reaction is highly exothermic and requires careful temperature control, generally within the range of -15°C to 30°C, to prevent side reactions. google.com Solvents such as dichloromethane are often used in this step. google.comgoogle.com

In the subsequent esterification of 4-chloroacetoacetyl chloride with propanol, the temperature is also a crucial factor and is typically maintained between -10°C and 30°C. The molar ratio of propanol to the diketene starting material is another key parameter to be optimized.

While specific data for the optimization of this compound synthesis is not extensively detailed in publicly available literature, the general conditions can be inferred from the synthesis of its close homologs, such as the ethyl and isopropyl esters. The following table summarizes typical reaction parameters that are subject to optimization.

Table 1: General Reaction Parameters for Optimization in the Synthesis of Alkyl 4-chloroacetoacetates

ParameterTypical RangePurpose of Optimization
Chlorination Temperature -15°C to 30°CTo control the exothermic reaction and prevent byproduct formation.
Esterification Temperature -10°C to 80°CTo ensure complete reaction while minimizing degradation of the product. google.com
Alcohol to Diketene Molar Ratio 1:1 to 1.05:1To maximize the conversion of the intermediate to the final ester product. google.com
Solvent Dichloromethane, ChloroformTo facilitate the reaction and control temperature. google.com
Catalyst Loading VariesTo enhance the reaction rate without causing unwanted side reactions.

Catalytic systems play a significant role in enhancing the rate and selectivity of the esterification reaction. For the Fischer esterification of carboxylic acids with alcohols, strong acid catalysts such as sulfuric acid or tosic acid are commonly employed. masterorganicchemistry.comchemguide.co.uk In the context of synthesizing related alkyl 4-chloroacetoacetate, various catalysts have been explored. For instance, lanthanum dodecyl sulfate has been shown to be an effective catalyst for the synthesis of isothis compound. While specific catalytic systems for the synthesis of this compound are not widely reported, the principles of acid catalysis from related reactions are applicable. The choice of catalyst can influence the reaction time and temperature required for efficient conversion.

The following table outlines potential catalytic systems that could be optimized for the synthesis of this compound based on analogous reactions.

Table 2: Potential Catalytic Systems for the Synthesis of this compound

Catalyst TypeSpecific ExamplesRationale for Use
Acid Catalysts Sulfuric Acid, Tosic AcidProtons from the acid activate the carbonyl group of the carboxylic acid, facilitating nucleophilic attack by the alcohol. masterorganicchemistry.comchemguide.co.uk
Lewis Acids Lanthanum Dodecyl SulfateCan be effective for esterification reactions and may offer advantages in terms of handling and environmental impact.
Heterogeneous Catalysts Solid Acid CatalystsOffer potential for easier separation from the reaction mixture and catalyst recycling.

Reactivity and Chemical Transformations of Propyl 4 Chloroacetoacetate

Electrophilic and Nucleophilic Substitution Reactions

The presence of both electrophilic carbons and nucleophilic centers (in its enolate form) dictates the substitution chemistry of propyl 4-chloroacetoacetate.

Nucleophilic Substitution at the α- and γ-Positions

This compound features two primary sites susceptible to nucleophilic attack: the α-carbon and the γ-carbon.

γ-Position: The carbon atom bonded to the chlorine (the γ-carbon) is an electrophilic center. As a primary alkyl halide, it is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions. A wide variety of nucleophiles can displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This reactivity is a cornerstone of its utility in synthesizing more complex molecules.

α-Position: The methylene (B1212753) group situated between the two carbonyl groups (the α-position) contains acidic protons. In the presence of a base, one of these protons can be abstracted to form a resonance-stabilized enolate. This enolate is a potent carbon nucleophile and can react with various electrophiles. While the α-position itself undergoes substitution, it does so by first acting as a nucleophile. Direct substitution at the α-position by a nucleophile is less common than its reaction as a nucleophile. However, its acidic nature is fundamental to condensation reactions.

Position Nature Typical Reactions Reactant Type
γ-CarbonElectrophilicSN2 SubstitutionNucleophiles (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻)
α-CarbonAcidic (forms a nucleophilic enolate)Deprotonation followed by alkylation/acylationBases, then Electrophiles

Halogen Exchange Reactions (e.g., Conversion to Bromo Analogues)

A prominent example of SN2 reactivity at the γ-position is the halogen exchange, commonly known as the Finkelstein reaction. wikipedia.orgbyjus.com This reaction allows for the conversion of this compound into its bromo or iodo analogues.

The classic Finkelstein reaction involves treating an alkyl chloride with a solution of sodium iodide in acetone. wikipedia.orglscollege.ac.in The reaction's equilibrium is driven toward the product because sodium chloride is insoluble in acetone and precipitates out, whereas sodium iodide is soluble. wikipedia.orgbyjus.com A similar principle applies to the synthesis of the bromo analogue using sodium bromide. This reaction works exceptionally well for primary halides and α-carbonyl halides. wikipedia.orglscollege.ac.in

Reaction Scheme for Halogen Exchange:

this compound + NaBr → Propyl 4-bromoacetoacetate + NaCl(s)

this compound + NaI → Propyl 4-iodoacetoacetate + NaCl(s)

This transformation is valuable as it can modify the reactivity of the leaving group at the γ-position for subsequent synthetic steps.

Carbonyl Group Reactivity

The ketone group in this compound is a key site for various chemical transformations, including condensations and reductions.

Condensation Reactions (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a reaction between an active methylene compound and an aldehyde or ketone, catalyzed by a weak base. thermofisher.com In this context, this compound serves as the active methylene component due to the acidity of its α-protons.

In a typical Knoevenagel condensation, the α-carbon of this compound is deprotonated to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. This is followed by a dehydration step to yield an α,β-unsaturated product. thermofisher.com Studies have demonstrated the successful Knoevenagel condensation of the analogous ethyl 4-chloroacetoacetate with various aromatic aldehydes in the presence of a morpholine/acetic acid catalyst, often using ionic liquids as a greener solvent alternative to traditional benzene or toluene. scispace.comresearchgate.net The reaction yields the corresponding ethyl 2-chloroacetyl-3-arylpropenoates. scispace.comresearchgate.net

Reactant 1 (Active Methylene) Reactant 2 (Carbonyl) Catalyst Product Type
This compoundAromatic Aldehyde (e.g., Benzaldehyde)Weak Base (e.g., Piperidine, Morphine/Acetic Acid)Propyl 2-chloroacetyl-3-arylpropenoate

Reduction Reactions to Chiral Hydroxy Esters

The ketone carbonyl of this compound can be selectively reduced to a secondary alcohol, yielding propyl 4-chloro-3-hydroxybutyrate. This product is a valuable chiral building block for the synthesis of various pharmaceuticals. The reduction of the prochiral ketone creates a new stereocenter, and thus, asymmetric reduction methods are of significant interest.

Several chemical methods can achieve the reduction of the keto group. A key challenge is to reduce the ketone selectively without affecting the ester functionality.

Sodium Borohydride (NaBH₄) Reduction: Sodium borohydride is a mild and selective reducing agent commonly used for this purpose. masterorganicchemistry.com It readily reduces aldehydes and ketones to the corresponding alcohols but is generally unreactive towards esters under standard conditions. quora.comwikipedia.org The reaction is typically carried out in an alcohol solvent, such as methanol or ethanol. youtube.com The hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon of the ketone, followed by protonation of the resulting alkoxide to give the secondary alcohol. youtube.com While effective, this method produces a racemic mixture of the chiral hydroxy ester unless a chiral modifying agent is used. Commercial synthesis of the analogous ethyl ester has utilized chemocatalysts like sodium borohydride. mdpi.com

Hydroboration Reduction: Hydroboration is another method that can be employed for the reduction of carbonyls. While more commonly known for its application with alkenes, reagents like borane (BH₃) can reduce ketones. However, controlling the selectivity in the presence of an ester requires careful selection of reagents and conditions.

Starting Material Reducing Agent Solvent Product
This compoundSodium Borohydride (NaBH₄)Methanol or EthanolPropyl 4-chloro-3-hydroxybutyrate (racemic)

Active Methylene Group Transformations

The methylene group (—CH₂—) situated between the two carbonyl groups in this compound is known as an "active methylene" group. The electron-withdrawing nature of the adjacent carbonyls increases the acidity of the methylene protons, making them susceptible to removal by a base. This facilitates the formation of a stabilized carbanion (enolate), which is a potent nucleophile. shivajicollege.ac.in

The enolate generated from this compound can readily participate in nucleophilic substitution reactions with alkyl halides, a process known as alkylation. shivajicollege.ac.inyoutube.com This reaction forms a new carbon-carbon bond at the α-position, introducing an alkyl substituent. To achieve mono-alkylation, a strong, sterically hindered base like lithium diisopropylamide (LDA) is often used to ensure complete conversion of the β-ketoester to its enolate before the alkylating agent is added. mnstate.edu Weaker bases, such as sodium ethoxide, can also be used, but may result in mixtures of mono- and di-alkylated products. shivajicollege.ac.inmdpi.com

The reactivity in these alkylation reactions can be influenced by the reaction conditions, such as the choice of base and solvent. For instance, the use of cesium carbonate has been shown to effectively mediate the dialkylation of various active methylene compounds. researchgate.net Microwave-assisted, solvent-free conditions have also been developed as an environmentally friendly approach to the alkylation of compounds like ethyl acetoacetate (B1235776). mdpi.com

The formation of an enolate is a critical first step in many transformations of this compound. The pKa of the α-protons in β-ketoesters is typically around 11, making them readily removable by common bases like alkoxides (e.g., sodium ethoxide). masterorganicchemistry.com The resulting enolate is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the oxygen atoms of both carbonyl groups. masterorganicchemistry.comucsb.edu

This enolate is an ambident nucleophile, meaning it can react with electrophiles at either the carbon or the oxygen atom. While O-alkylation is possible, C-alkylation is generally the predominant pathway, especially in S_N2 reactions with alkyl halides. mnstate.edu Besides alkylation, the enolate can react with a variety of other electrophiles. For example, it can undergo condensation reactions by adding to the carbonyl carbon of aldehydes or ketones, which is the basis for reactions like the Aldol (B89426) and Claisen condensations. ucsb.edu

Cyclization and Heterocycle Synthesis

The multiple reactive centers in this compound make it a valuable precursor for the synthesis of various heterocyclic compounds. Through condensation and cyclization reactions, it can be used to construct five- and six-membered rings containing heteroatoms like nitrogen, oxygen, and sulfur.

This compound is a suitable starting material for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. These compounds can be synthesized via a one-pot, three-component reaction involving an aldehyde, hydroxylamine (B1172632) hydrochloride, and a β-ketoester like this compound. researchgate.netresearchgate.net Various catalysts and conditions have been developed to promote this cyclocondensation. For example, sodium malonate in water has been used as an efficient and green catalyst for this transformation. Another approach employs propylamine-functionalized cellulose as a catalyst, allowing the reaction to proceed in good to high yields at room temperature. researchgate.netresearchgate.net The use of gluconic acid aqueous solution as both a recyclable solvent and catalyst has also been reported for this synthesis. acgpubs.org

Table 2: Synthesis of Isoxazol-5(4H)-ones via Three-Component Reaction

Aldehydeβ-KetoesterCatalyst/MediumYield
BenzaldehydeEthyl AcetoacetateWEOFPA/Glycerol92%
Thiophene-2-carbaldehydeEthyl 4-chloroacetoacetateSodium Malonate/Water85%
1-Methyl-1H-pyrrole-2-carbaldehydeEthyl 4-chloroacetoacetateSodium Malonate/Water80%

Synthesis of Coumarin Derivatives

Coumarins (benzo-2-pyrones) are an important class of heterocyclic compounds that can be synthesized using this compound. The Pechmann condensation is a classic and widely used method for coumarin synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions. nih.govarkat-usa.org

In this reaction, this compound can condense with various substituted phenols to yield 4-substituted coumarin derivatives. For example, the reaction of phenols with ethyl 4-chloroacetoacetate in the presence of sulfamic acid as a catalyst under solvent-free conditions has been shown to produce C4-chloromethyl substituted coumarins in moderate to excellent yields. arkat-usa.org Other catalysts, such as scandium(III) triflate, have also been employed for the synthesis of 7,8-dihydroxycoumarin derivatives from pyrogallol and various β-ketoesters, including the 4-chloro-substituted variant. nih.gov

Table 3: Synthesis of Coumarin Derivatives via Pechmann Condensation

Phenol Derivativeβ-KetoesterCatalystYield
PhloroglucinolEthyl 4-chloroacetoacetateSulfamic Acid75%
PyrogallolEthyl 4-chloroacetoacetateSulfamic Acid70%
3-MethoxyphenolEthyl 4-chloroacetoacetateSulfamic Acid90%
PyrogallolEthyl 4-chloro-3-oxobutanoateScandium(III) triflateNot specified

Multicomponent Reaction Protocols

This compound is a versatile substrate for multicomponent reactions (MCRs), which are powerful one-pot processes where three or more reactants combine to form a complex product, minimizing waste and increasing efficiency. researchgate.net A prominent application of this compound and its analogs, such as ethyl 4-chloroacetoacetate, is in the synthesis of heterocyclic compounds like dihydropyridines and pyrroles.

One of the most notable MCRs involving β-ketoesters like this compound is the Hantzsch dihydropyridine synthesis. jsynthchem.comorganic-chemistry.orgwikipedia.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. wikipedia.org The resulting 1,4-dihydropyridines (1,4-DHPs) are a significant class of compounds, with some derivatives being used as calcium channel blockers. wikipedia.orgacgpubs.org The reaction can be carried out using various catalysts and solvent systems, including environmentally benign options like aqueous micelles. organic-chemistry.orgwikipedia.org

The general mechanism for the Hantzsch synthesis involves the formation of two key intermediates: a Knoevenagel condensation product from the aldehyde and one equivalent of the β-ketoester, and an enamine from the other equivalent of the β-ketoester and ammonia. organic-chemistry.org The subsequent condensation of these intermediates leads to the formation of the dihydropyridine ring. organic-chemistry.org The initial product is a dihydropyridine, which can then be oxidized to the corresponding pyridine derivative, driven by the formation of a stable aromatic system. wikipedia.org

In addition to dihydropyridine synthesis, this compound can participate in multicomponent reactions for the synthesis of polysubstituted pyrroles. rsc.orgorientjchem.orgorientjchem.org These reactions offer an efficient route to highly functionalized pyrrole derivatives, which are important structural motifs in many biologically active compounds and materials. rsc.orgorientjchem.org These syntheses can be designed to be eco-friendly, for instance, by using water as a solvent. orientjchem.org

The following table summarizes a representative multicomponent reaction involving a β-ketoester analogous to this compound:

Reactant 1Reactant 2Reactant 3Product TypeCatalyst/SolventRef.
AldehydeEthyl Acetoacetate (2 equiv.)Ammonium Acetate (B1210297)1,4-Dihydropyridinep-Toluenesulfonic acid / Aqueous Micelles wikipedia.org
AmineDialkyl AcetylenedicarboxylatePhenacyl BromidePolysubstituted PyrroleIndium/HCl orientjchem.org
Aromatic AldehydeMalononitrileArylaminePolysubstituted DihydropyridineTriethylamine / Ethanol capes.gov.br

Mechanistic Investigations of Reactions Involving Propyl 4 Chloroacetoacetate

Elucidation of Reaction Pathways and Transition States

The reactivity of propyl 4-chloroacetoacetate is primarily dictated by the presence of two electrophilic centers: the carbonyl carbon of the ketone and the carbon atom bonded to the chlorine atom. This dual reactivity allows for a variety of reaction pathways, including nucleophilic substitution and reduction.

In nucleophilic substitution reactions, a nucleophile can attack the carbon bearing the chlorine atom, leading to the displacement of the chloride ion. The transition state for this S_N2 reaction would involve the simultaneous formation of the new bond with the nucleophile and the breaking of the carbon-chlorine bond.

Another significant reaction pathway is the reduction of the keto group to a secondary alcohol. This transformation is often accomplished using various reducing agents. For instance, the bioreduction of the analogous ethyl 4-chloroacetoacetate has been studied, suggesting that similar enzymatic or chemical reductions of this compound would proceed via a transition state where a hydride is delivered to the carbonyl carbon. mdpi.com

Role of Catalysts and Solvent Effects on Reaction Mechanisms

Catalysts and solvents play a pivotal role in directing the mechanism and outcome of reactions involving this compound.

Catalysts: In the synthesis of related haloacetoacetates, catalysts such as iodine have been employed to facilitate the reaction. google.com For the reduction of the keto group, both chemical and biological catalysts are effective. Biocatalysts, such as reductases from recombinant Escherichia coli, have demonstrated high efficiency and stereoselectivity in the reduction of similar substrates like ethyl 4-chloroacetoacetate. mdpi.com These enzymes provide a chiral environment that directs the approach of the reducing equivalent, leading to a specific stereoisomer.

Solvent Effects: The choice of solvent can significantly influence reaction rates and even alter the reaction mechanism. chemrxiv.orgwikipedia.org For nucleophilic substitution reactions, polar aprotic solvents are generally preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity. wikipedia.org In contrast, polar protic solvents can stabilize both the nucleophile and the leaving group, potentially slowing down the reaction. libretexts.org

In the context of bioreduction, the use of biphasic systems or co-solvents can be advantageous. For the reduction of ethyl 4-chloroacetoacetate, a system containing ethyl acetate (B1210297) and a deep eutectic solvent in water was found to enhance the reaction efficiency. mdpi.com The organic solvent helps to dissolve the hydrophobic substrate, while the aqueous phase supports the enzyme's activity. mdpi.com The nature of the solvent can also impact the stability of transition states. More polar solvents can stabilize charged transition states, thereby accelerating reactions that proceed through such intermediates. chemrxiv.orgnih.gov

The following table summarizes the effect of different solvent properties on reaction rates:

Solvent Property ChangeEffect on Reactions with More Charged Transition StateEffect on Reactions with Less Charged Transition State
Increase in solvent polarityAccelerates reaction rateDecreases reaction rate

This table is based on the general principles of solvent effects on reaction rates. wikipedia.org

Stereochemical Aspects of Transformations (e.g., Diastereoselectivity, Enantioselectivity)

The reduction of the prochiral ketone in this compound to a secondary alcohol introduces a new stereocenter. Controlling the stereochemistry of this transformation is often a primary goal in synthetic applications.

Enantioselectivity: The asymmetric reduction of β-keto esters is a well-established method for producing chiral β-hydroxy esters. Biocatalytic reductions are particularly noteworthy for their high enantioselectivity. mdpi.com For example, the bioreduction of ethyl 4-chloroacetoacetate using a carbonyl reductase from Candida glabrata (CgCR) expressed in E. coli yields the corresponding (R)-4-chloro-3-hydroxybutyrate with high optical purity. mdpi.com This high degree of stereocontrol is attributed to the specific three-dimensional structure of the enzyme's active site, which preferentially binds the substrate in an orientation that leads to the formation of one enantiomer over the other.

The enantiomeric excess (ee) is a measure of the stereoselectivity of a reaction. In the bioreduction of ethyl 4-chloroacetoacetate, ee values exceeding 99% have been reported. mdpi.com It can be inferred that similar enzymatic systems could be applied to the reduction of this compound to achieve high enantioselectivity.

Diastereoselectivity: In cases where the reacting molecule already contains a stereocenter, the formation of a new stereocenter can lead to diastereomers. While this compound itself is prochiral, reactions involving its derivatives that possess existing stereocenters would require consideration of diastereoselectivity. The directing effect of the existing chiral center and the reaction conditions would determine the ratio of the resulting diastereomers.

The following table outlines the key stereochemical outcomes in the reduction of this compound:

Reaction TypeStereochemical OutcomeControlling Factors
Reduction of the ketoneEnantioselectivityChiral catalyst (e.g., enzyme), chiral reducing agent
Reactions on a chiral derivativeDiastereoselectivityExisting stereocenter, steric hindrance, catalyst control

Applications of Propyl 4 Chloroacetoacetate in Specialized Organic Synthesis

As a Precursor for Chiral Building Blocks

Propyl 4-chloroacetoacetate is a prochiral molecule that can be used to generate valuable chiral building blocks, which are essential for the synthesis of single-enantiomer drugs and other biologically active molecules. nih.gov The primary method for achieving this is through the asymmetric reduction of its ketone group to a hydroxyl group, yielding optically active propyl 4-chloro-3-hydroxybutanoate.

This stereoselective reduction can be accomplished using biocatalytic methods, which employ enzymes or whole microorganisms to achieve high enantiomeric excess (e.e.). core.ac.ukmdpi.com For instance, reductases from various microorganisms can selectively produce either the (R)- or (S)-enantiomer of the corresponding alcohol. mdpi.commdpi.com The resulting chiral chlorohydrin is a highly versatile intermediate. The chlorine and hydroxyl groups can be further manipulated to create a range of important structures, including chiral epoxides, amino alcohols, and hydroxy acids. mdpi.com These building blocks are in high demand for the synthesis of pharmaceuticals where specific stereochemistry is crucial for efficacy. nih.gov

Table 1: Chiral Building Blocks Derived from this compound

Precursor Reaction Chiral Product Significance
This compound Asymmetric Ketone Reduction (R)- or (S)-Propyl 4-chloro-3-hydroxybutanoate Key intermediate for L-carnitine, (R)-4-hydroxy-2-pyrrolidone, and other pharmaceuticals. mdpi.com
(S)-Propyl 4-chloro-3-hydroxybutanoate Cyclization (R)-Propyl 3,4-epoxybutanoate Precursor for chiral amino alcohols and other complex molecules.

As a Synthon for Complex Organic Molecules

A synthon is a conceptual unit within a molecule that assists in the planning of a chemical synthesis. This compound serves as a versatile synthon due to its multiple reactive centers, enabling the construction of complex molecular frameworks, particularly heterocyclic compounds. nih.govopenaccessjournals.com

The active methylene (B1212753) group (the CH₂ between the two carbonyl groups) is readily deprotonated by a base, forming a nucleophilic enolate. This enolate can participate in a wide range of carbon-carbon bond-forming reactions, including alkylations and acylations. Furthermore, the terminal chloromethyl group provides an electrophilic site for nucleophilic substitution. This dual reactivity allows for the synthesis of diverse structures. For example, it is used in multi-component reactions to build heterocyclic rings like isoxazol-5-ones and pyridines, which are common motifs in bioactive compounds. mdpi.comresearchgate.net The ester group can also be hydrolyzed, decarboxylated, or transformed into other functional groups, adding another layer of synthetic utility.

Role in the Synthesis of Advanced Intermediates in Pharmaceutical and Agrochemical Research

The structural motifs accessible from this compound are prevalent in numerous pharmaceutical and agrochemical agents. core.ac.ukresearchgate.net Its ethyl ester counterpart, ethyl 4-chloroacetoacetate, is a well-documented intermediate in the production of cardiovascular drugs like atorvastatin (B1662188) and antibiotics such as cefixime (B193813) and ceftazidime. google.com this compound serves a similar role as a key building block for advanced intermediates in these fields.

Its utility stems from its ability to introduce a four-carbon chain with specific functionalities that can be elaborated into more complex target molecules. openaccessjournals.com In agrochemical research, derivatives of this compound are used to synthesize fungicides and herbicides. mdpi.comresearchgate.net The isoxazole (B147169) ring system, which can be synthesized using this compound, is a known "privileged structure" in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net

Table 2: Examples of Pharmaceutical and Agrochemical Intermediates

Intermediate Class Synthetic Route from this compound Therapeutic/Agrochemical Area
Dihydropyridines Hantzsch-type condensation reactions Cardiovascular drugs (e.g., Calcium channel blockers). google.com
Substituted Pyrroles Paal-Knorr synthesis variations Anti-inflammatory agents.
Isoxazol-5-ones Condensation with hydroxylamine (B1172632) and aldehydes Fungicides, Herbicides, Antibacterials. mdpi.comresearchgate.net

Preparation of Phosphorus Ylides and Related Reagents

This compound is an effective precursor for the synthesis of phosphorus ylides, also known as Wittig reagents. tradeindia.comchemicalbook.com These reagents are fundamental in organic chemistry for the Wittig reaction, a method for converting aldehydes and ketones into alkenes with high regioselectivity. libretexts.orglibretexts.org

The synthesis of the ylide begins with the reaction of this compound with a tertiary phosphine (B1218219), most commonly triphenylphosphine. chemistnotes.com In this step, the phosphine acts as a nucleophile, displacing the chloride ion in an Sₙ2 reaction to form a phosphonium (B103445) salt. libretexts.org Due to the electron-withdrawing effect of the adjacent carbonyl and ester groups, the α-protons of the phosphonium salt are acidic. Subsequent treatment with a base, such as an alkoxide or an organolithium reagent, deprotonates the carbon adjacent to the phosphorus atom, yielding the stabilized phosphorus ylide. libretexts.orgchemistnotes.com The resulting ylide is stabilized by resonance, with the negative charge delocalized onto the carbonyl oxygen. This stabilized ylide can then be used in Wittig reactions to synthesize α,β-unsaturated esters and ketones.

Table 3: List of Mentioned Compounds

Compound Name
This compound
Propyl 4-chloro-3-hydroxybutanoate
(R)-Propyl 4-chloro-3-hydroxybutanoate
(S)-Propyl 4-chloro-3-hydroxybutanoate
(R)-Propyl 3,4-epoxybutanoate
(R)-Propyl 4-amino-3-hydroxybutanoate
L-carnitine
(R)-4-hydroxy-2-pyrrolidone
Ethyl 4-chloroacetoacetate
Atorvastatin
Cefixime
Ceftazidime

Advanced Analytical Techniques in the Research of Propyl 4 Chloroacetoacetate and Its Derivatives

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., GC, HPLC)

Chromatography is essential for separating components of a mixture, making it indispensable for assessing the purity of Propyl 4-chloroacetoacetate and for monitoring the progress of reactions involving it.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. google.com In GC, the sample is vaporized and passed through a column. Separation is based on the differential partitioning of components between the mobile gas phase and a stationary phase. A detector, such as a flame ionization detector (FID), records the elution of each component, producing a chromatogram where each peak corresponds to a different compound. GC is highly effective for determining the percentage purity of a sample and for detecting the presence of starting materials or byproducts in a reaction mixture. google.com

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is complementary to GC. shimadzu.com In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. Separation is based on differences in polarity or other interactions with the stationary phase. sielc.com HPLC is particularly useful for analyzing less volatile derivatives of this compound or for monitoring reactions that are performed in solution. Different detectors, such as UV-Vis detectors, can be used to monitor the column effluent. shimadzu.com

X-ray Crystallography for Solid-State Structural Confirmation of Derivatives

While this compound is a liquid, many of its derivatives, particularly those resulting from reactions to form more complex molecules like heterocycles, may be crystalline solids. For these solid derivatives, X-ray crystallography provides the most definitive structural information. wikipedia.org

This technique involves directing X-rays at a single crystal of the compound. The regular arrangement of molecules in the crystal lattice diffracts the X-rays in a specific pattern. By analyzing this diffraction pattern, it is possible to calculate the electron density within the crystal and thus determine the precise location of every atom in the molecule in three-dimensional space. nih.gov This yields unambiguous information about bond lengths, bond angles, and stereochemistry, which is invaluable for confirming the structure of new chemical entities derived from this compound. nih.govresearchgate.net

Computational and Theoretical Chemistry Studies on Propyl 4 Chloroacetoacetate

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT is a method of choice for studying the electronic structure of molecules, offering a favorable balance between accuracy and computational cost. These calculations are instrumental in understanding the intrinsic properties of propyl 4-chloroacetoacetate.

Investigation of Molecular Conformations and Electronic Structure

A primary application of DFT is the exploration of a molecule's potential energy surface to identify stable conformations and understand its electronic properties. This compound, as a β-ketoester, can exist as an equilibrium of different tautomers and conformers.

Keto-Enol Tautomerism: Like other β-dicarbonyl compounds, this compound is expected to exhibit keto-enol tautomerism. masterorganicchemistry.comlibretexts.org DFT calculations can predict the optimized geometries and relative energies of the keto tautomer and the possible Z- and E-enol forms. These calculations help determine the predominant tautomer in the gas phase and can be extended to model solvent effects, which are known to significantly influence the keto-enol equilibrium. researchgate.net The stability of the enol form is often enhanced by the formation of an intramolecular hydrogen bond. libretexts.org

Conformational Analysis: Rotations around the single bonds of the propyl group and the ester linkage give rise to various conformers. Quantum chemical calculations can map these conformational landscapes to identify the lowest-energy structures.

Electronic Properties: DFT is used to compute key electronic descriptors. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial, as the HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule.

Table 1: Illustrative Electronic Properties of this compound Tautomers Calculated by DFT.
PropertyKeto TautomerEnol Tautomer (Z-form)Significance
Relative Energy (kcal/mol)0.00 (Reference)-2.50Indicates the relative stability of the tautomers under specific conditions (e.g., gas phase).
HOMO Energy (eV)-11.5-9.8Represents the electron-donating ability; a higher value suggests greater reactivity towards electrophiles.
LUMO Energy (eV)-1.2-0.8Represents the electron-accepting ability; a lower value suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap (eV)10.39.0Relates to chemical stability; a smaller gap suggests higher reactivity.

Prediction of Reactivity and Selectivity

The electronic structure data derived from DFT calculations are directly used to predict how and where a molecule will react. For this compound, key reactive sites include the two carbonyl carbons, the α-carbon bearing the chlorine atom, and the enolizable protons.

Analysis of the MEP map and the distribution of frontier orbitals (HOMO and LUMO) can pinpoint the most likely sites for nucleophilic attack (e.g., the carbonyl carbons) and electrophilic attack. Furthermore, computational methods can model the transition states of potential reactions, such as the nucleophilic substitution of the chloride atom, allowing for the calculation of activation energy barriers. A lower activation energy implies a more favorable reaction pathway, enabling predictions of both reactivity and selectivity (e.g., chemoselectivity and regioselectivity) in chemical transformations.

Molecular Dynamics Simulations

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule and its interactions with its environment. rsc.org MD simulations model a system containing many molecules (the solute and solvent) over time by solving Newton's equations of motion.

For this compound, MD simulations would typically be used to:

Analyze Solvation: Investigate how the molecule is solvated by water or organic solvents. This includes studying the structure of the solvation shells around different parts of the molecule (e.g., the polar ester group vs. the nonpolar propyl chain) and the dynamics of solvent molecule exchange.

Study Conformational Dynamics: Observe the transitions between different molecular conformations in solution, providing insight into the molecule's flexibility and the average structure it adopts in a condensed phase.

Calculate Transport Properties: Determine properties like the diffusion coefficient of the molecule in a given solvent, which is important for understanding its behavior in a reaction medium.

Executing an MD simulation requires a force field, which is a set of parameters that defines the potential energy of the system. While general force fields exist, accurate simulations may require the development of specific parameters for the molecule of interest.

Modeling of Reaction Mechanisms and Energy Profiles

A crucial application of computational chemistry is the elucidation of reaction mechanisms. nih.gov By combining quantum chemical calculations for stationary points (reactants, products, intermediates, and transition states) along a proposed reaction pathway, a detailed reaction energy profile can be constructed.

For a reaction involving this compound, such as its stereoselective reduction to propyl 4-chloro-3-hydroxybutyrate, computational modeling could:

Identify the structure of the transition state for the hydride attack on the ketone.

Calculate the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate.

Compare the energy profiles of different pathways to explain observed selectivity (e.g., why one stereoisomer is formed preferentially).

The resulting energy profile provides a quantitative, step-by-step map of the reaction, offering a level of detail often unattainable through experimental methods alone.

Structure-Activity Relationship (SAR) Studies in Related Chemical Transformations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with a specific activity, such as reaction rate or biological potency. wikipedia.org Although specific QSAR studies featuring this compound are not widely documented, the methodology provides a framework for its potential investigation.

A hypothetical QSAR study on a series of alkyl 4-chloroacetoacetates (e.g., methyl, ethyl, propyl, isopropyl esters) would involve:

Data Collection: Measuring the activity of each compound in the series for a specific transformation (e.g., the rate of its reduction by a specific enzyme).

Descriptor Calculation: Using computational software to calculate a variety of molecular descriptors for each compound. These can include steric (e.g., molecular volume), electronic (e.g., dipole moment, HOMO/LUMO energies), and lipophilic (e.g., LogP) properties.

Model Building: Employing statistical methods, such as multiple linear regression, to build a mathematical equation that relates the calculated descriptors to the measured activity.

Model Validation: Testing the predictive power of the model using internal and external validation techniques.

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds and to provide insights into the structural features that are most important for the desired activity.

Future Directions and Emerging Research Avenues

Integration of Propyl 4-chloroacetoacetate into Flow Chemistry and Microreactor Systems

The transition from traditional batch processing to continuous flow chemistry offers a paradigm shift for the synthesis of this compound. Microreactors, with their high surface-area-to-volume ratio, provide significant advantages over conventional batch reactors. pharmtech.comwikipedia.org These benefits include superior heat and mass transfer, which allows for precise temperature control and efficient mixing of reactants. pharmtech.comcosmic-etn.euresearchgate.netalmacgroup.com Such control is crucial for reactions that are highly exothermic or involve hazardous reagents, leading to enhanced safety and improved product quality by minimizing the formation of byproducts. pharmtech.comcosmic-etn.eu

Continuous flow systems enable the safe handling of unstable intermediates and hazardous materials by minimizing the volume of reactive material present at any given time. cosmic-etn.euresearchgate.net Patents describing the continuous synthesis of the related ethyl 4-chloroacetoacetate highlight the potential for shortening reaction times, reducing energy consumption, and improving reaction selectivity. google.compatsnap.com The implementation of flow chemistry for this compound synthesis would allow for easier automation, streamlined work-up processes, and more reliable scalability from laboratory research to industrial production. almacgroup.commdpi.com The ability to rapidly screen and optimize reaction conditions (e.g., temperature, pressure, flow rate) in a high-throughput manner further accelerates process development. cosmic-etn.eu

Table 1: Advantages of Flow Chemistry for this compound Synthesis
AdvantageDescriptionReference
Enhanced SafetySmall reactor volumes minimize the risk associated with hazardous reagents and exothermic reactions. cosmic-etn.euresearchgate.net
Superior Heat & Mass TransferHigh surface-area-to-volume ratio allows for precise temperature control and efficient mixing, improving yield and selectivity. pharmtech.comresearchgate.netmdpi.com
Rapid OptimizationAutomated systems allow for quick screening of reaction parameters to find optimal conditions. cosmic-etn.eu
ScalabilityScaling up production is achieved by running the system for longer periods or by "numbering up" (using multiple reactors in parallel), avoiding the challenges of batch scale-up. almacgroup.com
Process IntensificationReactions can often be performed at higher temperatures and pressures, accelerating reaction rates. wikipedia.org

Exploration of Novel Catalytic Systems, including Organocatalysis and Biocatalysis

Future research will increasingly focus on replacing traditional catalysts with more sustainable and selective alternatives like organocatalysts and biocatalysts.

Organocatalysis: The β-ketoester motif is a versatile substrate for a wide array of organocatalytic transformations. acs.orgresearchgate.net Organocatalysts, which are small organic molecules, can be used for various enantioselective reactions, such as hydroxylations and Mannich reactions, involving β-keto esters. acs.orgnih.gov For instance, cinchona-alkaloid derivatives have been successfully used as catalysts for the α-hydroxylation of β-keto esters, yielding optically active products that are valuable precursors for pharmaceuticals. acs.org The development of organocatalytic methods for this compound could provide metal-free pathways to chiral derivatives, reducing toxicity and environmental impact.

Biocatalysis: The use of enzymes for chemical synthesis is a cornerstone of green chemistry, offering high selectivity under mild reaction conditions. mdpi.com Significant research has been conducted on the biocatalytic reduction of the related compound, ethyl 4-chloroacetoacetate, to its corresponding chiral alcohol, (R)- or (S)-4-chloro-3-hydroxybutanoate ethyl ester. mdpi.comnih.gov These chiral alcohols are critical intermediates for pharmaceuticals. mdpi.com Various microorganisms and isolated enzymes, such as carbonyl reductases, have shown high efficiency and enantioselectivity in this transformation. nih.govresearchgate.net Applying these biocatalytic strategies to this compound could provide an efficient and environmentally friendly route to its chiral derivatives. Research into immobilizing these enzymes could further enhance their stability and reusability, making the process more economically viable for industrial applications. nih.govrsc.org

Development of Sustainable and Environmentally Benign Synthetic Routes

Adherence to the principles of green chemistry is a critical goal for the future synthesis of this compound. instituteofsustainabilitystudies.com This involves a holistic approach to process design, aiming to minimize waste, reduce energy consumption, and eliminate the use of hazardous substances. acs.orgnih.gov

A key area of focus is the replacement of conventional volatile organic compounds (VOCs) with greener solvents. neuroquantology.com Environmentally benign alternatives include water, bio-based solvents like ethanol, and ionic liquids, which can reduce the environmental impact of the synthesis process. neuroquantology.comresearchgate.netwikipedia.orgsigmaaldrich.com The ideal scenario is a solvent-free synthesis, which minimizes waste to the greatest extent. mdpi.com

Furthermore, developing synthetic routes with high atom economy is a primary objective of green chemistry. instituteofsustainabilitystudies.com This involves designing reactions where the maximum proportion of starting materials is incorporated into the final product. The use of catalytic methods, as discussed in the previous section, is superior to stoichiometric reagents as they are used in smaller quantities and can often be recycled. rsc.org The integration of biocatalysis and continuous flow processing represents a powerful combination for creating highly efficient and sustainable manufacturing processes for pharmaceutical intermediates like this compound. mdpi.comacs.org

Table 2: Green Chemistry Approaches for this compound Synthesis
PrincipleApplicationReference
Waste PreventionDesigning synthetic pathways that minimize byproduct formation. instituteofsustainabilitystudies.com
Atom EconomyUtilizing catalytic reactions to maximize the incorporation of reactant atoms into the final product. instituteofsustainabilitystudies.com
Less Hazardous Chemical SynthesesEmploying biocatalysts or organocatalysts to avoid the use of toxic heavy metals. acs.orgmdpi.com
Safer Solvents and AuxiliariesReplacing traditional volatile organic solvents with water, bio-based solvents, or ionic liquids. neuroquantology.comwikipedia.org
Design for Energy EfficiencyUsing biocatalysts that operate at ambient temperature and pressure, and employing flow reactors for efficient heat transfer. pharmtech.comrsc.org

Theoretical Predictions Guiding Experimental Synthesis and Mechanistic Understanding

Computational chemistry is becoming an indispensable tool for predicting and understanding chemical reactions, thereby guiding the development of more efficient synthetic routes. grnjournal.us By using methods like Density Functional Theory (DFT), researchers can model reaction pathways, calculate the energies of transition states, and elucidate complex reaction mechanisms. grnjournal.usrsc.org

For the synthesis of this compound and its derivatives, theoretical calculations can be employed to:

Predict Reaction Outcomes: Computational models can predict the feasibility of different synthetic pathways and identify the most probable routes for product formation. nih.govrsc.org This can save significant experimental time and resources by focusing efforts on the most promising approaches.

Elucidate Mechanisms: Understanding the detailed mechanism of a reaction is key to optimizing it. Computational studies can reveal the structures of transient intermediates and transition states that are often difficult to observe experimentally. grnjournal.usfurman.edu This is particularly valuable for designing new catalysts or understanding the stereoselectivity of a reaction.

Design Novel Catalysts: By modeling the interaction between a catalyst and the substrate, computational chemistry can aid in the rational design of new, more efficient organocatalysts or in understanding the active site of an enzyme for targeted modification. rsc.org

Optimize Reaction Conditions: Theoretical predictions of reaction energetics, including activation energies, can help in optimizing conditions such as temperature and solvent to maximize yield and minimize side reactions. grnjournal.us

The integration of machine learning with reaction network approaches is also emerging as a powerful method to predict both products and reaction pathways, potentially accelerating the discovery of novel and efficient syntheses for complex molecules like the derivatives of this compound. rsc.org This synergy between theoretical prediction and experimental validation will be crucial in overcoming synthetic challenges and driving innovation. chemrxiv.orgacs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.